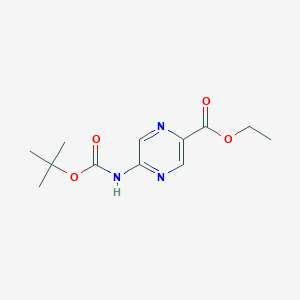

Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate

Description

Properties

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-5-18-10(16)8-6-14-9(7-13-8)15-11(17)19-12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUVLNADVSNZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structure

Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate features a pyrazine ring substituted with an ethoxycarbonyl group and a tert-butyl carbamate moiety. This unique structure may influence its biological activity, particularly in relation to enzyme interactions and receptor binding.

Molecular Formula

- Chemical Formula: CHNO

- Molecular Weight: 236.27 g/mol

The biological activity of this compound can be inferred from similar compounds that exhibit various mechanisms, including:

- Enzyme Inhibition : Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

- Antimicrobial Activity : Some pyrazine derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory activities, which may be relevant for therapeutic applications in inflammatory diseases.

Pharmacological Potential

Research indicates that compounds with similar structures have been explored for their potential in treating conditions such as cardiovascular diseases, ulcers, and other inflammatory disorders. The following table summarizes findings related to the biological activity of structurally related compounds:

Case Study 1: Antimicrobial Properties

A study examining the antimicrobial properties of pyrazine derivatives found that certain substitutions enhanced activity against Gram-positive bacteria. While specific data on this compound is lacking, the structural similarities suggest it may exhibit comparable antimicrobial effects.

Case Study 2: Enzyme Inhibition

Research on related carbamate compounds has shown significant inhibition of acetylcholinesterase, indicating potential for neuroprotective applications. Given the structural features of this compound, it may also interact with similar enzymatic pathways.

Case Study 3: Anti-inflammatory Activity

In vitro studies on pyrazine derivatives have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Such findings suggest that this compound could be explored for its anti-inflammatory potential.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H17N3O4

- Molecular Weight : 267.28 g/mol

- Purity : Typically ≥ 98% (HPLC)

The compound features a pyrazine ring substituted with an ethoxycarbonyl group and a tert-butyl carbamate moiety, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate is primarily researched for its potential therapeutic applications:

- Anticancer Activity : Compounds containing pyrazine derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that modifications to the pyrazine structure can enhance potency against various cancer types.

- Antimicrobial Properties : The compound's structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Research has highlighted similar compounds with activity against resistant strains of bacteria.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazine derivatives, including this compound. The findings suggested that specific substitutions could significantly enhance cytotoxicity against breast cancer cell lines .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery.

-

Reactions : The compound can undergo various reactions including:

- Substitution Reactions : The ethoxycarbonyl group can be replaced with other functional groups.

- Cyclization Reactions : It can participate in cyclization to form novel structures.

Synthesis Example

A synthetic route involving this compound was demonstrated in a laboratory setting, yielding derivatives with enhanced biological activity. The reaction conditions included the use of palladium catalysts under inert atmospheres .

Agricultural Chemistry

The compound has potential applications in agricultural settings:

- Pesticide Development : Due to its biological activity, there is potential for developing new pesticides or herbicides that target specific pests or diseases affecting crops.

Research Insights

Recent studies have indicated that similar pyrazine-based compounds exhibit herbicidal properties, suggesting that this compound could be explored for agricultural applications .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial activities | Development of new drugs |

| Organic Synthesis | Intermediate for complex heterocycles | Drug discovery and synthesis |

| Agricultural Chemistry | Potential use as a pesticide or herbicide | Crop protection |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Scale-Up Challenges : Brominated analogs require controlled radical conditions to avoid byproducts , while palladium-catalyzed couplings for tosyl derivatives demand stringent catalyst optimization .

- Cost-Effectiveness : Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate is priced at ~$1,085/kg , reflecting its high value in pharmaceutical manufacturing.

Preparation Methods

Carbamate Protection of Amine Groups

The introduction of the tert-butyl carbamate (Boc) group is a cornerstone in the synthesis of protected amines. For pyrazine derivatives, this typically involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, in thiazole systems, Boc protection of 5-bromothiazol-2-amine hydrobromide is achieved using Boc₂O with triethylamine or pyridine, yielding tert-butyl (5-bromothiazol-2-yl)carbamate in 63–91% yields. Similar conditions could be adapted for pyrazin-2-amine derivatives, though the electron-deficient nature of pyrazines may necessitate adjusted reaction times or temperatures.

Ethoxycarbonyl Group Introduction

The ethoxycarbonyl moiety is commonly introduced via esterification or coupling reactions. In thiazole derivatives, palladium-catalyzed cross-coupling or nucleophilic acyl substitution has been employed. For pyrazines, a plausible route involves:

-

Lithiation at the 5-position of tert-butyl pyrazin-2-ylcarbamate followed by quenching with ethyl chloroformate.

-

Mitsunobu reaction to install the ethoxycarbonyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Proposed Synthetic Routes for Tert-Butyl 5-(Ethoxycarbonyl)pyrazin-2-ylcarbamate

Route 1: Sequential Boc Protection and Esterification

Step 1: Boc Protection of Pyrazin-2-amine

Pyrazin-2-amine (1.0 equiv) is treated with Boc₂O (1.2 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.025 equiv) and triethylamine (3.0 equiv) at 0°C, followed by stirring at room temperature. After workup, tert-butyl pyrazin-2-ylcarbamate is isolated via column chromatography (hexanes/EtOAc).

Comparative Analysis of Methodologies

Route 2 is favored for scalability and milder conditions, though Route 1 offers flexibility for further functionalization.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Palladium Catalysis : Suzuki-Miyaura coupling could introduce ethoxycarbonyl groups via boronic ester intermediates, though this remains untested for pyrazines.

Challenges and Limitations

-

Pyrazine Reactivity : The electron-deficient ring complicates nucleophilic attacks, necessitating activated intermediates.

-

Purification : Polar byproducts from Boc protection require careful chromatographic separation.

-

Scale-Up : Lithiation steps are less practical for industrial synthesis compared to coupling-based routes.

Q & A

Basic: What are the standard synthetic routes for tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate?

Methodological Answer:

The compound is typically synthesized via multi-step nucleophilic substitution and protection-deprotection strategies. A representative route involves:

Pyrazine Core Functionalization : Ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes coupling with a tert-butyl carbamate-protected amine under palladium catalysis (e.g., Pd₂(dba)₃/BINAP) in toluene at elevated temperatures .

Boc Protection : The intermediate is treated with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) with DMAP as a catalyst to install the tert-butyl carbamate group .

Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is commonly used to isolate the final product.

Key Validation : Monitor reactions via TLC and confirm purity by HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS ([M + H]⁺) matches the molecular weight (e.g., ~295 g/mol for C₁₃H₁₈N₄O₄).

- Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced: How to resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

Methodological Answer:

Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) require:

Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cells) at varying concentrations (1–100 µM) to establish IC₅₀ values .

Metabolite Identification : Use LC-MS/MS to detect potential toxic metabolites (e.g., de-esterified products).

Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, which lacks acute toxicity ).

Note : Contradictions may arise from impurities; ensure purity via orthogonal methods (e.g., DSC for crystallinity) .

Advanced: What strategies optimize regioselectivity in pyrazine functionalization?

Methodological Answer:

Regioselectivity challenges in pyrazine systems are addressed by:

- Directing Groups : Install temporary groups (e.g., methylthio) to steer coupling reactions to the 5-position .

- Metal Catalysis : Use Pd(0)/Xantphos systems for Suzuki-Miyaura couplings, leveraging steric effects of the tert-butyl group .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density distribution to guide functionalization sites .

Case Study : Ethyl 2-(methylthio)pyrimidine-5-carboxylate reacts selectively at the 4-position when coupled with Boc-protected amines .

Advanced: How does the tert-butyl carbamate group influence solid-state interactions?

Methodological Answer:

The tert-butyl group contributes to:

- Crystal Packing : Steric bulk disrupts π-π stacking, favoring hydrogen bonding between carbamate NH and pyrazine N atoms. Single-crystal XRD reveals intermolecular N-H···O=C distances of ~2.8 Å .

- Stability : The Boc group enhances thermal stability (TGA shows decomposition >200°C) but may reduce solubility in polar solvents (logP ~2.5) .

Experimental Tip : For co-crystallization, use methanol/water mixtures to improve crystal quality .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

pH Stability : Incubate the compound (1 mg/mL) in buffers (pH 1–13) at 25°C. Monitor degradation via HPLC at 0, 24, 48 h. Carbamates degrade rapidly in acidic conditions (pH <3) via hydrolysis .

Thermal Stability : Use DSC to determine melting points (~150–160°C) and identify polymorphs. Accelerated aging (40°C/75% RH for 4 weeks) assesses shelf life .

Light Sensitivity : Expose to UV (254 nm) for 72 h; check for color change or new HPLC peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.